2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride
Description
2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol hydrochloride is a chiral pyrrolidine derivative featuring a fused indenol scaffold. The compound combines a bicyclic indenol structure with a stereospecific pyrrolidine moiety, which is protonated as a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c15-13(12-6-3-7-14-12)8-10-4-1-2-5-11(10)9-13;/h1-2,4-5,12,14-15H,3,6-9H2;1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUQBBBIIAXDBH-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2(CC3=CC=CC=C3C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2(CC3=CC=CC=C3C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260504-85-4 | |
| Record name | 2-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1H-inden-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the indene moiety. One common method involves the use of pyrrolidine-2-carbaldehyde as a key intermediate, which undergoes a series of reactions including carboxylic acid formation, decarboxylation, and oxidation . The reaction conditions often require the use of catalysts such as copper (II) and reagents like DMAP (4-dimethylaminopyridine) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or carboxylic acids, while reduction can regenerate the alcohol from ketones or aldehydes.
Scientific Research Applications
2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol hydrochloride with analogs identified in the evidence:
Key Observations :
- The target compound shares a fused indenol-pyrrolidine scaffold with 1-[(2,3-dihydro-1H-inden-5-yl)methyl]pyrrolidin-3-ol hydrochloride , but differs in substitution (indenol vs. indenylmethyl).
- Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides.
Pharmacological and Toxicological Profiles
- Target Compound: No direct activity data.
- Analogs: 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride: Classified as non-hazardous under GHS but requires precautions (e.g., avoiding inhalation) due to unstudied toxicology .
Biological Activity
The compound 2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on recent studies and findings.
Chemical Structure
The molecular structure of this compound is characterized by its pyrrolidine ring and a dihydroindenol moiety. The compound's IUPAC name indicates that it possesses a chiral center, which may influence its biological properties.
The compound has been investigated for its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on human monoacylglycerol lipase (hMAGL), an enzyme involved in the endocannabinoid system. Inhibition of hMAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for pain and inflammation .
2. Pharmacological Effects
Research indicates that this compound exhibits significant analgesic properties. In formalin-induced nociception tests, it demonstrated a dose-dependent reduction in pain responses, suggesting its potential as an analgesic agent .
3. Comparative Efficacy
In studies comparing various compounds, this pyrrolidine derivative showed greater potency than established analgesics like gabapentin at certain doses .
Case Study 1: Analgesic Activity
In a study involving the administration of 30 mg/kg of the compound, results indicated a substantial reduction in pain response during both acute and late phases of nociception. This effect was measured against a control group receiving no treatment and highlighted the compound's potential as an alternative pain management therapy .
Case Study 2: hMAGL Inhibition
Another study focused on the inhibition of hMAGL by this compound revealed an IC50 value that positions it among potent inhibitors within its class. The study emphasized the importance of structural modifications in enhancing the inhibitory activity against hMAGL .
Data Summary
| Biological Activity | IC50 Value | Comparison | Notes |
|---|---|---|---|
| hMAGL Inhibition | ~9.4 nM | More potent than other tested compounds | Significant increase in endocannabinoids observed |
| Analgesic Efficacy | Significant reduction at 30 mg/kg | Greater than gabapentin | Effective in both acute and chronic pain models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
